molecular formula C41H75N9O10S B12522210 Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine CAS No. 654638-31-0

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine

Cat. No.: B12522210
CAS No.: 654638-31-0
M. Wt: 886.2 g/mol
InChI Key: UBYDXBBWHWQFSX-JNRWAQIZSA-N
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Description

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple leucine residues, glycine residues, and a methionine residue. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like HBTU or DIC are used for amino acid substitution.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymatic activity, alter receptor signaling, or affect protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    L-leucylglycylglycine: A tripeptide composed of leucine and glycine residues.

    Cyclo(glycyl-L-leucyl): A cyclic peptide with potential neuropeptide activity.

    Glycyl-L-leucine: A dipeptide with applications in biochemical research.

Uniqueness

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine is unique due to its specific sequence and the presence of multiple leucine residues. This sequence may confer distinct structural and functional properties, making it valuable for specialized research applications.

Properties

CAS No.

654638-31-0

Molecular Formula

C41H75N9O10S

Molecular Weight

886.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C41H75N9O10S/c1-22(2)14-28(45-34(52)20-43-33(51)19-42)36(54)44-21-35(53)46-29(15-23(3)4)37(55)48-31(17-25(7)8)39(57)50-32(18-26(9)10)40(58)49-30(16-24(5)6)38(56)47-27(41(59)60)12-13-61-11/h22-32H,12-21,42H2,1-11H3,(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,47,56)(H,48,55)(H,49,58)(H,50,57)(H,59,60)/t27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

UBYDXBBWHWQFSX-JNRWAQIZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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